4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine
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Overview
Description
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is an organic compound with the chemical formula C13H26N2O3. It is a colorless liquid with a characteristic amine odor. This compound is soluble in water and many organic solvents, making it versatile for various applications in chemical synthesis and industrial processes .
Preparation Methods
The synthesis of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be achieved through two primary methods :
Condensation of N-methylimine with 2-bromoethanol: This method involves the reaction of N-methylimine with 2-bromoethanol under controlled conditions to form the desired product.
Reaction of morpholine with 4-(2-(1-methyl-2-oxoethyl)-4-iminoethyl)bromide: This method involves the reaction of morpholine with a bromide derivative to yield the target compound.
Chemical Reactions Analysis
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Esterification and Etherification: It can participate in esterification and etherification reactions, forming esters and ethers under appropriate conditions.
Scientific Research Applications
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has several scientific research applications :
Chemical Synthesis: It is used as a solvent, intermediate, or reagent in organic synthesis reactions, including esterification, etherification, and condensation reactions.
Surface Active Agents: Due to its surface-active properties, it is used in the preparation of lubricants, dye auxiliaries, and coating additives.
Biomedical Applications: It serves as a lysosome-targeting group in the synthesis of fluorescent probes for hydrogen sulfide imaging in living cells.
Mechanism of Action
The mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine involves its interaction with molecular targets and pathways . It is effective on leukotriene B4, bradykinin, prostaglandin E2, platelet-activating factor, or interleukin-1 beta-induced hyperalgesia, causing a decrease in pain threshold in the rat paw pressure model .
Comparison with Similar Compounds
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be compared with other similar compounds, such as :
4-(2-Aminoethyl)morpholine: This compound is widely used in biomedical applications as a lysosome-targeting group.
Morpholine: A simpler structure that serves as a building block for more complex derivatives.
N-Methylmorpholine: Another derivative used in organic synthesis and as a catalyst.
The uniqueness of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine lies in its dual morpholine rings and its versatility in various chemical reactions and applications.
Properties
CAS No. |
111681-72-2 |
---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine |
InChI |
InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3 |
InChI Key |
WTSZPGPMXVFMCG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Canonical SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Key on ui other cas no. |
111681-72-2 |
Pictograms |
Corrosive |
Origin of Product |
United States |
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